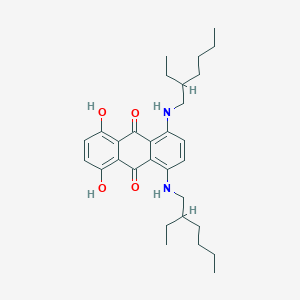

1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylhexylamine groups attached to the anthraquinone core, which is further substituted with hydroxyl groups at positions 5 and 8. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves the following steps:

Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.

Amination: The hydroxyl groups at positions 1 and 4 are substituted with 2-ethylhexylamine through a nucleophilic substitution reaction. This step requires a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Purification: The crude product is purified by recrystallization from a solvent mixture, such as water and ethanol, to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the amination reaction under controlled temperature and pressure conditions.

Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.

Purification and Isolation: Industrial purification techniques, such as column chromatography and crystallization, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a redox-active molecule in organic redox flow batteries due to its multiple oxidation states.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it suitable for applications in energy storage systems like redox flow batteries . The molecular targets and pathways involved include electron transfer processes and interactions with redox-active species.

Comparison with Similar Compounds

Similar Compounds

1,4-Diaminoanthraquinone: Similar structure but lacks the ethylhexylamine groups.

1,4-Dihydroxyanthraquinone: Lacks the amino groups and has only hydroxyl groups.

1,4-Bis((2-methoxyethyl)amino)anthraquinone: Similar structure with different alkylamine groups.

Uniqueness

1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct redox properties and solubility characteristics. This makes it particularly suitable for applications in redox flow batteries and other energy storage systems .

Biological Activity

1,4-Bis((2-ethylhexyl)amino)-5,8-dihydroxyanthracene-9,10-dione is an anthraquinone derivative characterized by its complex structure, which includes two 2-ethylhexylamino groups and hydroxyl substitutions. This compound has garnered attention for its potential biological activity, particularly in the field of cancer therapy and electrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O4 with a molecular weight of approximately 414.5 g/mol. The unique arrangement of functional groups contributes to its pharmacological properties.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Anthracene backbone with hydroxyl and ketone groups |

| Functional Groups | Two 2-ethylhexylamino groups, hydroxyl groups at positions 5 and 8 |

| Molecular Weight | Approximately 414.5 g/mol |

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer activity through various mechanisms, including DNA intercalation and inhibition of topoisomerases. Specifically, this compound has demonstrated potential against multiple cancer cell lines.

-

Mechanism of Action :

- The compound binds to DNA and induces apoptosis in tumor cells.

- It may also interact with topoisomerase I and Aurora B kinase, which are critical for cell division and proliferation.

-

Case Studies :

- A study indicated that derivatives of anthraquinones showed enhanced cytotoxicity against drug-resistant cancer cells due to their ability to modulate cellular pathways involved in drug resistance .

- Another investigation revealed that anthraquinone derivatives could effectively target tumor-associated NADH oxidase (tNOX), leading to downregulation of this enzyme and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A comparative analysis of structural analogs has provided insights into the relationship between chemical structure and biological activity. For instance:

- Compounds with additional hydroxyl or amino groups often exhibit improved solubility and increased bioactivity.

- The presence of bulky substituents like the 2-ethylhexyl group enhances lipophilicity, facilitating better cell membrane penetration.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound is likely to have good absorption due to its lipophilic nature.

- Metabolism : Further research is required to elucidate the metabolic pathways involved in its biotransformation.

- Toxicity : Toxicological assessments indicate that while it shows promising anticancer effects, careful evaluation is necessary to assess potential side effects on normal cells.

Properties

CAS No. |

295800-70-3 |

|---|---|

Molecular Formula |

C30H42N2O4 |

Molecular Weight |

494.7 g/mol |

IUPAC Name |

1,4-bis(2-ethylhexylamino)-5,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C30H42N2O4/c1-5-9-11-19(7-3)17-31-21-13-14-22(32-18-20(8-4)12-10-6-2)26-25(21)29(35)27-23(33)15-16-24(34)28(27)30(26)36/h13-16,19-20,31-34H,5-12,17-18H2,1-4H3 |

InChI Key |

HJPZLFBZKDXVOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.